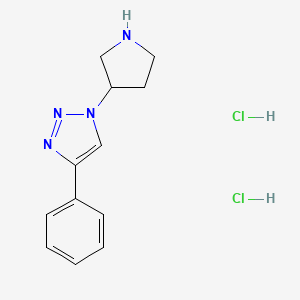
4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4 and its molecular weight is 287.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, which is known for its potential in drug development, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure
The molecular formula of this compound is C12H14Cl2N4. The structure consists of a phenyl group attached to a triazole ring, which is further linked to a pyrrolidine moiety. This unique structural arrangement contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:
- Formation of the Pyrrolidine Ring : Starting from suitable precursors through cyclization reactions.
- Triazole Formation : Utilizing the Huisgen 1,3-dipolar cycloaddition involving azides and alkynes.
- Final Assembly : Coupling intermediate products under controlled conditions with catalysts.
Anticancer Activity
Research has shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study on related compounds demonstrated that several triazole derivatives displayed potent activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
Among these, compound 8b exhibited the highest activity against the MDA-MB231 cell line . The mechanism of action is believed to involve the inhibition of specific pathways critical for cancer cell proliferation and survival.
Antimicrobial Activity
The triazole ring system has also been associated with antimicrobial properties. Compounds like 4-phenyl-1H-1,2,3-triazoles have shown effectiveness against various bacterial strains and fungi. For instance:
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 10 |
| Triazole Derivative B | Escherichia coli | 12 |
These findings suggest that modifications on the triazole scaffold can enhance antimicrobial potency .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : They may interact with specific receptors influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the efficacy of triazole derivatives in preclinical models:
- Study on Anticancer Properties : A series of synthesized triazoles were tested against multiple cancer cell lines revealing promising results in inhibiting cell growth.
- Antimicrobial Efficacy : Research demonstrated that certain triazole derivatives exhibited lower MIC values compared to established antibiotics, indicating their potential as alternative therapeutic agents.
属性
IUPAC Name |
4-phenyl-1-pyrrolidin-3-yltriazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11;;/h1-5,9,11,13H,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNTRADPAVMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














